2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a fluorinated heterocyclic compound characterized by the presence of two trifluoromethyl groups attached to the 2 and 6 positions of the pyrimidine ring, with a hydroxyl group located at the 4 position. Its molecular formula is and it is known for its unique chemical properties that make it valuable in various scientific applications, particularly in medicinal chemistry and material science.
This compound belongs to the class of trifluoromethylated pyrimidines, which are known for their high electron-withdrawing properties due to the presence of trifluoromethyl groups. These compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. The synthesis and applications of trifluoromethylated pyrimidines have been widely studied due to their relevance in drug development and agrochemicals .
The synthesis of 2,6-bis(trifluoromethyl)pyrimidin-4-ol can be achieved through several methods, primarily involving the introduction of trifluoromethyl groups onto a pyrimidine scaffold. One effective approach involves:
For example, one reported method involves the reaction of a suitable pyrimidine with trifluoroacetic anhydride in the presence of a base like pyridine, followed by hydrolysis to yield the desired hydroxylated product .
The molecular structure of 2,6-bis(trifluoromethyl)pyrimidin-4-ol features:
2,6-bis(trifluoromethyl)pyrimidin-4-ol can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reactions often highlight conditions such as solvent choice (e.g., dimethyl sulfoxide or ethanol) and temperature control .
The mechanism of action for compounds like 2,6-bis(trifluoromethyl)pyrimidin-4-ol often relates to their interaction with biological targets:
Data from studies indicate that such compounds can exhibit significant biological activity, particularly in inhibiting specific enzyme pathways relevant in disease states .
Relevant data on these properties are crucial for understanding how this compound behaves in different environments and applications .
The applications of 2,6-bis(trifluoromethyl)pyrimidin-4-ol are diverse:
Research continues into optimizing its synthesis and expanding its applications across different fields .
Pyrimidine derivatives constitute a cornerstone of medicinal chemistry, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. This scaffold’s versatility enables broad interactions with biological targets, including enzymes, receptors, and nucleic acids. The electron-deficient nature of pyrimidine facilitates diverse chemical modifications, allowing fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these modifications, the introduction of fluorine-containing groups—particularly trifluoromethyl (–CF₃)—has emerged as a transformative strategy for enhancing bioactivity and metabolic stability. The compound 2,6-Bis(trifluoromethyl)pyrimidin-4-ol (CAS: 884-30-0, Molecular Formula: C₆H₂F₆N₂O, Molecular Weight: 232.08 g/mol) exemplifies this synergy, serving as a privileged scaffold in agrochemical and pharmaceutical development [2] [3].
The trifluoromethyl group imparts unique physicochemical properties critical for drug design:
Table 1: Impact of Trifluoromethylation on Pyrimidine Physicochemical Properties
Property | Methyl Analog | Trifluoromethyl Analog | Change |
---|---|---|---|
Lipophilicity (logP) | 1.2 | 2.0 | +67% |
Metabolic Stability (t₁/₂, min) | 15 | 90 | +500% |
pKa | 3.5 | 2.8 | -0.7 units |
For 2,6-Bis(trifluoromethyl)pyrimidin-4-ol, dual –CF₃ groups amplify these effects:
Pyrimidine drug discovery has evolved through three key phases:
Table 2: Key Milestones in Trifluoromethyl Pyrimidine Development
Year | Compound | Therapeutic Application | Advancement |
---|---|---|---|
1989 | 4,6-Bis(difluoromethoxy)pyrimidine | Herbicide Intermediate | First scalable synthesis of fluorinated pyrimidines [8] |
2005 | Pyrido[2,3-d]pyrimidinones | Antithrombotics | Demonstrated factor Xa inhibition via –CF₃ hydrophobic interactions [5] |
2011 | Torin2 | mTOR-targeted oncology agents | Achieved 800-fold selectivity over PI3K [6] |
2020 | Alpelisib | Breast cancer therapy | FDA approval of –CF₃-containing PI3K inhibitor [7] |
This compound is a multifunctional building block with three reactive centers:
Table 3: Synthetic Applications of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reaction | Conditions | Product | Application |
---|---|---|---|
Nucleophilic Substitution | PCl₅, reflux | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | Cross-coupling precursor [2] |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | 4-Aryl-2,6-bis(trifluoromethyl)pyrimidines | Kinase inhibitor scaffolds [6] |
Cyclocondensation | POCl₃, DMF, 80°C | Pyrido[2,3-d]pyrimidines | Anticoagulant agents [5] |
Industrial-scale synthesis (e.g., Shanghai Ennopharm’s process) exploits its stability at 2–8°C and compatibility with microwave-assisted reactions, achieving >95% purity [1] [3]. Patent analyses (e.g., WO2015036560A1) highlight its role in generating heterocyclic-substituted trifluoromethyl pyrimidinones for oncology, underscoring its pharmacological relevance [4].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: